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molecular formula C10H12N2O3 B8800021 Butanamide, N-(3-nitrophenyl)-

Butanamide, N-(3-nitrophenyl)-

Cat. No. B8800021
M. Wt: 208.21 g/mol
InChI Key: VXGYYWZDOBSZDA-UHFFFAOYSA-N
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Patent
US09422262B2

Procedure details

A solution of N-(3-nitrophenyl)butyramide (8.60 g, 41.3 mmol) in MeOH (207 mL) was divided between two 500 mL flasks with stir bars. Each flask was flushed well with nitrogen, then 5% palladium on carbon (4.40 g, 2.065 mmol) was added, half to each flask. A 3-way adapter with a large hydrogen-filled balloon was attached to each flask, and the reactions were evacuated and back-filled with hydrogen five times, while stirring vigorously. The reactions were then stirred for 16 h, then filtered through a funnel packed with Celite. The filter cake was washed with MeOH, and the filtrate was concentrated, redissolved with DCM, then purified by column chromatography (EtOAc/hexanes gradient) to yield a white solid after precipitating from hexanes (5.87 g, 80%). LRMS (ESI+) (M+H): 179.18.
Quantity
8.6 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
207 mL
Type
solvent
Reaction Step Four
Quantity
4.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(CCC)=O
Step Two
Name
two
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
207 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Each flask was flushed well with nitrogen
CUSTOM
Type
CUSTOM
Details
was attached to each flask
CUSTOM
Type
CUSTOM
Details
the reactions were evacuated
ADDITION
Type
ADDITION
Details
back-filled with hydrogen five times
STIRRING
Type
STIRRING
Details
The reactions were then stirred for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through a funnel
WASH
Type
WASH
Details
The filter cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved with DCM
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc/hexanes gradient)
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
after precipitating from hexanes (5.87 g, 80%)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)NC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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